molecular formula C6H3ClN2O B13801675 3-Chloro-6-diazocyclohexa-2,4-dienone CAS No. 89284-62-8

3-Chloro-6-diazocyclohexa-2,4-dienone

Cat. No.: B13801675
CAS No.: 89284-62-8
M. Wt: 154.55 g/mol
InChI Key: MEVNVCNNAPGORH-UHFFFAOYSA-N
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Description

3-Chloro-6-diazocyclohexa-2,4-dienone is an organic compound characterized by a diazo group attached to a cyclohexa-2,4-dienone ring with a chlorine atom at the third position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-diazocyclohexa-2,4-dienone typically involves the diazotization of 3-chlorophenol derivatives. One common method includes the reaction of 3-chloroaniline with nitrous acid to form the diazonium salt, which is then treated with a base to yield the diazocyclohexa-2,4-dienone compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-diazocyclohexa-2,4-dienone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diazomethane: Used in cycloaddition reactions to form cyclopropane derivatives.

    Amines and Alcohols: Act as nucleophiles in substitution reactions.

    Light (UV or Visible): Induces photolytic cleavage of the diazo group.

Major Products Formed

    Cyclopropane Derivatives: Formed from cycloaddition reactions.

    Amides and Esters: Result from substitution reactions with amines and alcohols.

    Ketenes: Generated through photolytic cleavage.

Mechanism of Action

The mechanism of action of 3-Chloro-6-diazocyclohexa-2,4-dienone involves the generation of reactive intermediates, such as ketenes, through photolytic cleavage or other reactions. These intermediates can then interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-diazocyclohexa-2,4-dienone is unique due to its specific substitution pattern and the presence of both a diazo group and a chlorine atom on the cyclohexa-2,4-dienone ring. This combination imparts unique reactivity and makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

89284-62-8

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

2-chloro-6-diazoniophenolate

InChI

InChI=1S/C6H3ClN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3H

InChI Key

MEVNVCNNAPGORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[O-])[N+]#N

Origin of Product

United States

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